![molecular formula C15H22O5 B14393557 2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane CAS No. 90033-45-7](/img/structure/B14393557.png)
2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound also features a 3,4-dimethoxyphenyl group, which is a benzene ring substituted with two methoxy groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane typically involves the reaction of 3,4-dimethoxybenzyl alcohol with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then reacted with 2-methyl-1,3-dioxolane under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
1,3-Dioxolane, 2-ethyl-2-methyl-: A similar compound with a different substitution pattern on the dioxolane ring.
1,3-Dioxolane, 4-methyl-2-(2-methylpropyl)-: Another dioxolane derivative with distinct substituents.
Uniqueness
2-{2-[(3,4-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a 3,4-dimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
90033-45-7 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
2-[2-[(3,4-dimethoxyphenyl)methoxy]ethyl]-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C15H22O5/c1-15(19-8-9-20-15)6-7-18-11-12-4-5-13(16-2)14(10-12)17-3/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
ZIXOWSDFZKHLQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCOCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


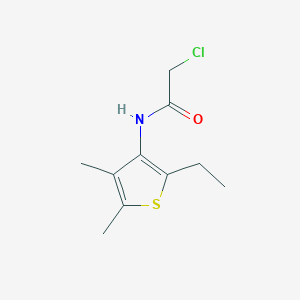
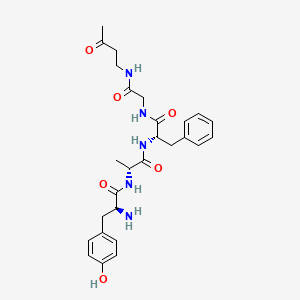

![4-[2-(2-Methoxyphenyl)ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B14393525.png)

![N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14393532.png)
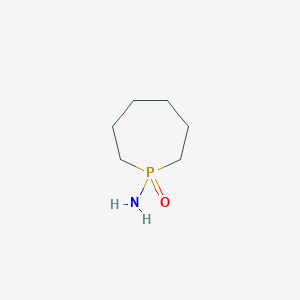

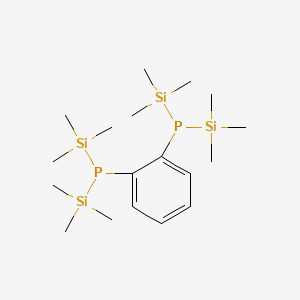


![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}butan-1-amine](/img/structure/B14393578.png)
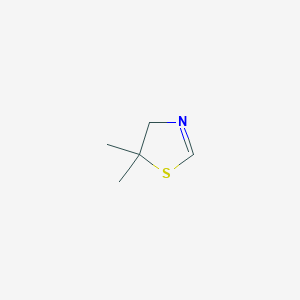
![(2E)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B14393584.png)
